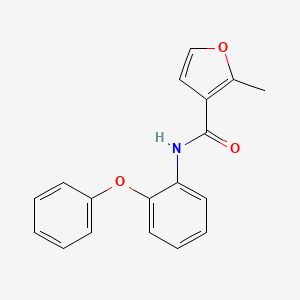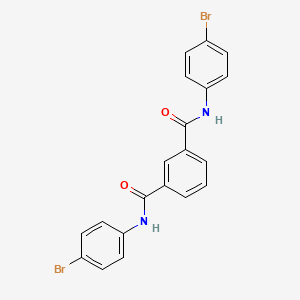![molecular formula C22H32N2O2 B6025434 methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)
methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate, also known as JNJ-7925476, is a synthetic compound that belongs to the class of spirocyclic piperidine derivatives. It was first synthesized by Janssen Pharmaceutica in 2007 and has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is primarily located in the brain. The dopamine D2 receptor is involved in the regulation of mood, motivation, and reward, and its dysfunction has been implicated in various psychiatric disorders, including schizophrenia. By blocking the dopamine D2 receptor, this compound is thought to reduce the activity of the dopamine system, which may help to alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of dopamine release in the striatum, a brain region that is involved in the regulation of movement and reward. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to be involved in the development of psychotic symptoms in schizophrenia. In addition, this compound has been shown to have a low affinity for other dopamine receptor subtypes, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for the study of the specific effects of dopamine D2 receptor blockade. It also has a low affinity for other dopamine receptor subtypes, which reduces the risk of off-target effects. However, this compound has several limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental paradigms. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate. One potential application is in the treatment of schizophrenia, where it may be used as an adjunct to existing antipsychotic medications. Another potential application is in the study of the dopamine system, where it may be used to elucidate the role of the dopamine D2 receptor in various physiological and pathological processes. Finally, this compound may also be studied for its potential use in other psychiatric disorders, such as bipolar disorder and depression, where dopamine dysregulation has been implicated.
Synthesemethoden
The synthesis of methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate involves a series of chemical reactions that start with the condensation of 2,4-dichlorobenzoic acid with cyclobutanemethanol. This is followed by the reduction of the resulting ester to the corresponding alcohol, which is then reacted with 7-bromo-1,2,3,4-tetrahydroisoquinoline to form the spirocyclic intermediate. The final step involves the reaction of the intermediate with methyl 4-bromobenzoate to yield this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate has been studied for its potential use in various scientific research applications, including neuroscience, psychiatry, and pharmacology. It has been shown to act as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of schizophrenia, a mental disorder characterized by a range of symptoms, including delusions, hallucinations, and disordered thinking.
Eigenschaften
IUPAC Name |
methyl 4-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-26-21(25)20-8-6-19(7-9-20)15-24-13-11-22(17-24)10-3-12-23(16-22)14-18-4-2-5-18/h6-9,18H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMPUSWLVBKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3(C2)CCCN(C3)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)


![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
